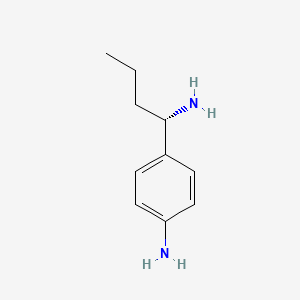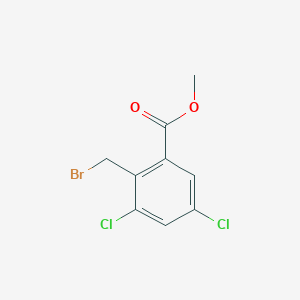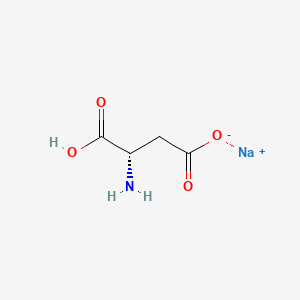
(S)-4-(1-Aminobutyl)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(1-Aminobutyl)aniline dihydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aniline moiety substituted with a chiral aminobutyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminobutyl)aniline dihydrochloride typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary. The reaction proceeds through the formation of a sulfinimine intermediate, which is then reduced to yield the chiral amine .
Industrial Production Methods
Industrial production of (S)-4-(1-Aminobutyl)aniline dihydrochloride often employs large-scale asymmetric synthesis techniques. These methods may include the use of chiral catalysts or biocatalysts to achieve high enantioselectivity. The final product is typically purified through crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
(S)-4-(1-Aminobutyl)aniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
科学的研究の応用
(S)-4-(1-Aminobutyl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (S)-4-(1-Aminobutyl)aniline dihydrochloride involves its interaction with specific molecular targets. The chiral nature of the compound allows it to selectively bind to certain enzymes or receptors, influencing their activity. This selective binding can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
®-4-(1-Aminobutyl)aniline dihydrochloride: The enantiomer of the compound, which may have different biological activities.
4-(1-Aminobutyl)aniline: The non-chiral form of the compound, which lacks the stereospecific interactions of the chiral version.
tert-Butanesulfinamide: A related compound used as a chiral auxiliary in the synthesis of chiral amines.
Uniqueness
(S)-4-(1-Aminobutyl)aniline dihydrochloride is unique due to its chiral nature, which allows for selective interactions with biological targets. This selectivity can lead to enhanced efficacy and reduced side effects in pharmaceutical applications. Additionally, its stability and solubility make it a valuable compound in various industrial processes.
特性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
4-[(1S)-1-aminobutyl]aniline |
InChI |
InChI=1S/C10H16N2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,11-12H2,1H3/t10-/m0/s1 |
InChIキー |
GUGALTXTQWZPHB-JTQLQIEISA-N |
異性体SMILES |
CCC[C@@H](C1=CC=C(C=C1)N)N |
正規SMILES |
CCCC(C1=CC=C(C=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12334467.png)
![1H-[1,4]Oxazino[3,4-c][1,4]oxazine, hexahydro-9a-methyl-](/img/structure/B12334468.png)
![3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12334472.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentacontane](/img/structure/B12334475.png)
![(3S)-tert-butyl3-(tert-butyldimethylsilyloxy)-5-[(2S,6R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentanoate](/img/structure/B12334488.png)
![10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester](/img/structure/B12334497.png)


![tert-butyl N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B12334516.png)
![(2R)-2-[2-[(5R,6R,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-18-hydroxy-5,9,11-trimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B12334532.png)

![5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12334548.png)

![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12334566.png)
